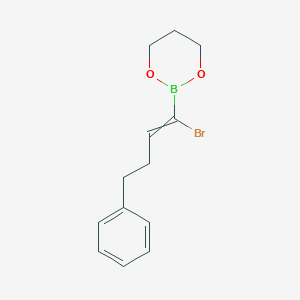
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is an organoboron compound that features a brominated phenylbutenyl group attached to a dioxaborinane ring. Organoboron compounds are widely studied due to their applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of a brominated phenylbutenyl precursor with a dioxaborinane reagent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran (THF).
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylbutenyl derivatives.
Scientific Research Applications
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it may act as a reagent or intermediate. In medicinal chemistry, it could interact with biological targets through various pathways, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler organoboron compound used in similar applications.
Bromobenzene: A brominated aromatic compound with different reactivity.
Dioxaborinane Derivatives: Other derivatives with varying substituents.
Uniqueness
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which combines a brominated phenylbutenyl group with a dioxaborinane ring. This unique structure may impart distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
671786-83-7 |
|---|---|
Molecular Formula |
C13H16BBrO2 |
Molecular Weight |
294.98 g/mol |
IUPAC Name |
2-(1-bromo-4-phenylbut-1-enyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H16BBrO2/c15-13(14-16-10-5-11-17-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2 |
InChI Key |
KUPAFNWZOVYBHJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C(=CCCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















